molecular formula C14H10BrIO2 B14914936 3-Bromo-4-[(4-iodobenzyl)oxy]benzaldehyde

3-Bromo-4-[(4-iodobenzyl)oxy]benzaldehyde

Cat. No.: B14914936
M. Wt: 417.04 g/mol
InChI Key: FFDVMJVVTLNVFQ-UHFFFAOYSA-N
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Description

3-Bromo-4-[(4-iodobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C14H10BrIO2 It is characterized by the presence of bromine and iodine atoms attached to a benzyl ether and benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-[(4-iodobenzyl)oxy]benzaldehyde typically involves multiple steps. One common method starts with the bromination of 4-hydroxybenzaldehyde to obtain 3-bromo-4-hydroxybenzaldehyde. This intermediate is then subjected to an etherification reaction with 4-iodobenzyl bromide under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[(4-iodobenzyl)oxy]benzaldehyde can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Sonogashira couplings, facilitated by the presence of halogen atoms.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium iodide (for halogen exchange) or organometallic reagents (for coupling reactions) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Depending on the substituent introduced, products can vary widely.

    Oxidation: 3-Bromo-4-[(4-iodobenzyl)oxy]benzoic acid.

    Reduction: 3-Bromo-4-[(4-iodobenzyl)oxy]benzyl alcohol.

Scientific Research Applications

3-Bromo-4-[(4-iodobenzyl)oxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its potential in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-[(4-iodobenzyl)oxy]benzaldehyde depends on its specific application. In chemical reactions, the presence of bromine and iodine atoms facilitates various coupling reactions. In biological systems, its mechanism would involve interactions with specific molecular targets, potentially affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-[(4-fluorobenzyl)oxy]benzaldehyde
  • 3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde
  • 3-Bromo-4-[(4-methylbenzyl)oxy]benzaldehyde

Uniqueness

3-Bromo-4-[(4-iodobenzyl)oxy]benzaldehyde is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and the types of reactions it can undergo. This dual halogenation provides versatility in synthetic applications, making it a valuable compound in organic synthesis.

Properties

Molecular Formula

C14H10BrIO2

Molecular Weight

417.04 g/mol

IUPAC Name

3-bromo-4-[(4-iodophenyl)methoxy]benzaldehyde

InChI

InChI=1S/C14H10BrIO2/c15-13-7-11(8-17)3-6-14(13)18-9-10-1-4-12(16)5-2-10/h1-8H,9H2

InChI Key

FFDVMJVVTLNVFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)Br)I

Origin of Product

United States

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